

Spectroscopic data of butyl methanesulfonate (NMR, IR, MS)

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Compound of Interest

Compound Name: *Butyl methanesulfonate*

Cat. No.: *B7819434*

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An In-depth Technical Guide on the Spectroscopic Data of **Butyl Methanesulfonate**

This technical guide provides a comprehensive overview of the spectroscopic data for **butyl methanesulfonate**, catering to researchers, scientists, and professionals involved in drug development. The information is systematically organized to ensure clarity and ease of data comparison.

Spectroscopic Data Summary

The subsequent sections present the core spectroscopic data for **butyl methanesulfonate**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for straightforward interpretation.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of **butyl methanesulfonate** was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
4.24	Triplet (t)	6.4	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
3.01	Singlet (s)	-	3H	CH ₃ -SO ₂ -
1.74	Multiplet (m)	-	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.45	Multiplet (m)	-	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.96	Triplet (t)	7.6	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Data sourced from ChemicalBook.[\[1\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃) at a frequency of 100 MHz. Chemical shifts (δ) are provided in ppm relative to TMS.

Chemical Shift (δ) ppm	Assignment
69.99	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
37.30	CH ₃ -SO ₂ -
31.05	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
18.67	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
13.48	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Data sourced from ChemicalBook.[\[1\]](#)

Infrared (IR) Spectroscopy Data

The characteristic infrared absorption bands for **butyl methanesulfonate** are presented below. These are consistent with the vibrations of the sulfonate ester and alkyl functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H stretch (alkyl)
~1360-1340	Strong	S=O asymmetric stretch (sulfonate)
~1175-1150	Strong	S=O symmetric stretch (sulfonate)
~1000-960	Strong	S-O-C stretch

Note: These are typical absorption ranges for sulfonate esters.

Mass Spectrometry (MS) Data

Mass spectral data have been obtained using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

m/z	Relative Intensity	Assignment	Ionization Method
175.0401	-	[M+Na] ⁺ (Observed)	ESI
175.0405	-	[M+Na] ⁺ (Calculated for C ₅ H ₁₂ NaO ₃ S ⁺)	ESI
79	High	[CH ₃ SO ₂] ⁺	EI
56	Top Peak	[C ₄ H ₈] ⁺	EI
41	High	[C ₃ H ₅] ⁺	EI

ESI data sourced from ChemicalBook[1]; EI data sourced from PubChem.[2]

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **butyl methanesulfonate** (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3).

Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition: Spectra are recorded on a 400 MHz NMR spectrometer. For ^1H NMR, a standard single-pulse experiment is utilized with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is used, requiring a larger number of scans due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation to generate the frequency-domain spectra. Phase and baseline corrections are applied to the spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For the analysis of liquid **butyl methanesulfonate**, a thin film of the neat (undiluted) sample is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

Instrumentation and Acquisition: An FTIR spectrometer is used to record the spectrum. A background spectrum of the empty salt plates is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired over the mid-infrared range (typically 4000-400 cm^{-1}) with a resolution of 4 cm^{-1} .

Data Processing: The final transmittance or absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. This process removes interfering signals from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

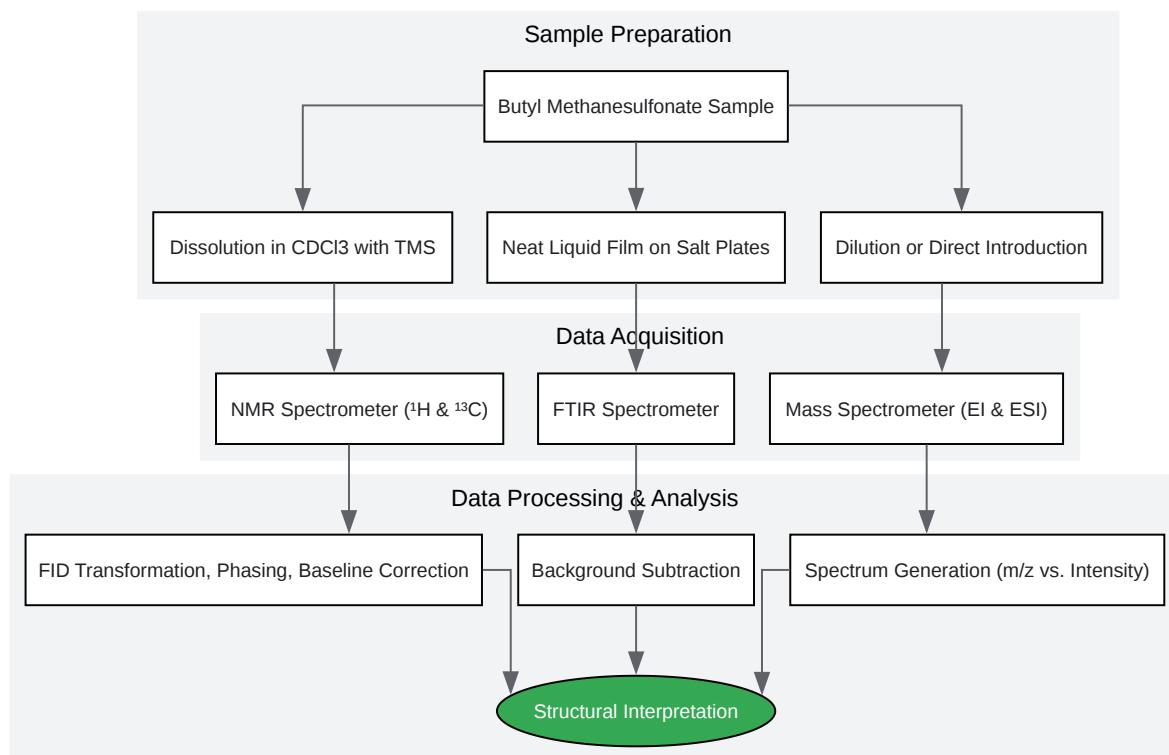
Electron Ionization (EI-MS): The volatile sample is introduced into the high-vacuum source of the mass spectrometer, where it is bombarded by a high-energy electron beam (typically 70 eV). This causes ionization and extensive fragmentation of the molecule. The resulting positively charged fragments are accelerated and separated by a mass analyzer according to their mass-to-charge (m/z) ratio.

Electrospray Ionization (ESI-MS): A dilute solution of **butyl methanesulfonate** in a polar, volatile solvent is introduced into the ESI source. A high voltage is applied to the liquid as it exits a capillary, forming a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions, often as adducts with sodium ($[M+Na]^+$). These ions are then analyzed by the mass spectrometer.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram.

Workflow for Spectroscopic Analysis of Butyl Methanesulfonate

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Caption: Workflow for Spectroscopic Analysis of **Butyl Methanesulfonate**.

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References

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- 2. Butyl methanesulfonate | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
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